Ethyl 4-(1,4-diazepan-1-yl)benzoate
Overview
Description
Ethyl 4-(1,4-diazepan-1-yl)benzoate is an organic compound with the molecular formula C14H20N2O2 It is a derivative of benzoic acid and contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(1,4-diazepan-1-yl)benzoate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of ethyl 4-fluorobenzoate with 1,4-diazepane in the presence of a solvent such as dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures (around 100°C) under a nitrogen atmosphere for 24 hours. The reaction mixture is then cooled, and the product is isolated through extraction and purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control and efficiency, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,4-diazepan-1-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The diazepane ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazepane ring and the benzoate moiety.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as alkyl halides or sulfonates can be used under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Hydrolysis: this compound can be hydrolyzed to 4-(1,4-diazepan-1-yl)benzoic acid and ethanol.
Nucleophilic substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Ethyl 4-(1,4-diazepan-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of diazepane derivatives and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 4-(1,4-diazepan-1-yl)benzoate is not well-documented. as a derivative of diazepane, it is likely to interact with biological targets such as neurotransmitter receptors or enzymes. The diazepane ring may facilitate binding to specific molecular targets, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used as an anxiolytic and sedative.
Oxazepam: Another benzodiazepine with anxiolytic and hypnotic properties.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
Ethyl 4-(1,4-diazepan-1-yl)benzoate is unique due to its specific structure, which combines a benzoate ester with a diazepane ring. This combination imparts distinct chemical properties and potential biological activities that differ from other benzodiazepines. Its versatility in synthetic applications and potential medicinal uses make it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-(1,4-diazepan-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)12-4-6-13(7-5-12)16-10-3-8-15-9-11-16/h4-7,15H,2-3,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZYWQDZBRVMRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593659 | |
Record name | Ethyl 4-(1,4-diazepan-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234081-75-5 | |
Record name | Ethyl 4-(1,4-diazepan-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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